Sulforaphane

Beschreibung

This compound is under investigation for the treatment of Autism Spectrum Disorder. It is a naturally occurring isothiocyanate found in high concentration in a variety of broccoli.

This compound has been reported in Brassica oleracea, Brassica oleracea var. sabauda, and other organisms with data available.

This compound is a naturally-occurring phytochemical belonging to the class of isothiocyanates. As the aglycone metabolite of glucosinolate glucoraphanin (this compound glucosinolate), this compound acts as an antioxidant and potent stimulator of endogenous detoxifying enzymes. This agent displays anticarcinogenic properties due to its ability to induce phase II detoxification enzymes, such as glutathione S-transferase and quinone reductase, thereby providing protection against certain carcinogens and toxic, reactive oxygen species. Broccoli sprouts contain large amounts of this compound, which is also found in other cruciferous vegetables including cabbage and kale. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 17 investigational indications.

from Cardaria draba L.

Eigenschaften

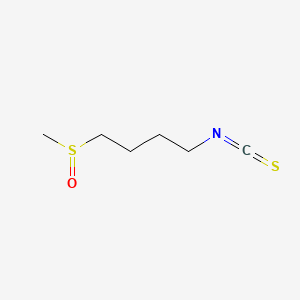

IUPAC Name |

1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036732 | |

| Record name | Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulforaphane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4478-93-7 | |

| Record name | Sulforaphane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulforaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sulforaphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Sulforaphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFORAPHANE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulforaphane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulforaphane's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary: Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, has emerged as a promising chemopreventive agent due to its pleiotropic effects on cancer cells.[1][2] This document provides a detailed overview of the core molecular mechanisms through which this compound exerts its anticancer activities. Key mechanisms include the potent activation of the Nrf2 antioxidant response pathway, induction of apoptosis through both intrinsic and extrinsic pathways, and promotion of cell cycle arrest. Furthermore, SFN functions as a histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that favor the expression of tumor suppressor genes.[1][3] It also attenuates pro-inflammatory signaling by inhibiting the NF-κB pathway.[3] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

One of the most well-characterized mechanisms of SFN is the induction of cytoprotective genes through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

SFN, being an electrophile, reacts with specific cysteine residues on Keap1, notably C151, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMAF). The Nrf2-sMAF complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of Phase II detoxification and antioxidant enzymes. These enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs), play a critical role in detoxifying carcinogens and protecting cells from oxidative stress.

Induction of Apoptosis in Cancer Cells

This compound induces programmed cell death, or apoptosis, through multiple interconnected pathways, effectively eliminating malignant cells. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often in a cell-type-specific manner.

2.1 Intrinsic (Mitochondrial) Pathway SFN can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction. This is a key trigger for the intrinsic pathway. SFN modulates the balance of the Bcl-2 family of proteins, characteristically increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

2.2 Extrinsic (Death Receptor) Pathway In certain cancer cell types, SFN has been shown to upregulate the expression of death receptors, such as Fas (also known as CD95). The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the death-inducing signaling complex (DISC), which leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to dismantle the cell.

Induction of Cell Cycle Arrest

SFN impedes cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase, although G1 arrest has also been observed in various cancer cell lines. This mechanism prevents cancer cells from dividing and propagating.

The arrest is mediated by SFN's ability to modulate the expression of key cell cycle regulatory proteins. SFN treatment frequently leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are the engines that drive the cell cycle forward. For instance, increased p21 can inhibit cyclin B1-CDK1, a complex essential for entry into mitosis, thereby causing a G2/M arrest. Concurrently, SFN can downregulate the expression of cyclins themselves, such as Cyclin B1 and Cyclin D1, further contributing to the halt in cell cycle progression.

| Cancer Type | Cell Line | SFN Conc. (µM) | Effect | Reference |

| Osteosarcoma | LM8 | 20 | G2/M phase arrest, p21 induction | |

| Breast Cancer | MCF-7, MDA-MB-231 | 5-10 | G2/M phase arrest, p21 & p27 elevation | |

| Ovarian Cancer | A2780 | 10-40 | S/G2/M phase reduction, Cyclin-D1 decrease | |

| Prostate Cancer | PC-3 | 15 | G2/M phase arrest, p21 induction |

Table 1: Quantitative Effects of this compound on Cell Cycle Progression

References

- 1. Anticancer Activity of this compound: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of this compound: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer properties of this compound: current insights at the molecular level [frontiersin.org]

Sulforaphane's Impact on Histone Deacetylase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables like broccoli, has garnered significant attention for its potential chemopreventive and therapeutic properties.[1][2][3] Among its diverse molecular targets, the inhibition of histone deacetylase (HDAC) enzymes has emerged as a key mechanism underlying its anti-cancer and neuroprotective effects.[1][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, this compound can restore normal gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumorigenesis. This technical guide provides an in-depth overview of the effects of this compound on HDAC activity, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Effects of this compound on HDAC Activity and Histone Acetylation

This compound has been shown to inhibit HDAC activity in a dose-dependent manner across various cancer cell lines and in vivo models. This inhibition leads to a subsequent increase in the acetylation of histone proteins, a hallmark of a more open and transcriptionally active chromatin state. The following tables summarize the key quantitative findings from multiple studies.

Table 1: Inhibition of HDAC Activity by this compound in Human Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % HDAC Activity Inhibition | Reference |

| HCT116 (Colon Cancer) | 15 | 48 | Significant Inhibition | |

| BPH-1 (Benign Prostate Hyperplasia) | 15 | 48 | 40% | |

| LnCaP (Prostate Cancer) | 15 | 48 | 30% | |

| PC-3 (Prostate Cancer) | 15 | 48 | 40% |

Table 2: Effects of this compound on Histone Acetylation

| Model System | This compound Treatment | Outcome | Reference |

| Human Colon Cancer Cells | In vitro | Increased acetylated histones H3 and H4 | |

| Mouse Colonic Mucosa | 10 µmol SFN (single oral dose) | Increased acetylated histones H3 and H4 at 6 hours | |

| Apc-minus Mice | SFN in diet | Increased acetylated histones in polyps | |

| BPH-1, LnCaP, PC-3 Cells | 15 µM SFN | 50-100% increase in acetylated histones H3 and H4 | |

| Alzheimer's Disease Model Mice | In vivo | Increased levels of acetylated histone H3 lysine 9 and acetylated histone 4 lysine 12 |

Signaling Pathways and Mechanisms of Action

This compound's inhibition of HDACs triggers a cascade of downstream events that contribute to its anti-cancer effects. A primary mechanism involves the derepression of key tumor suppressor genes.

Furthermore, this compound's effects on HDACs are intertwined with the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on HDAC activity.

Cell Culture and this compound Treatment

-

Cell Lines: Human prostate cancer cells (BPH-1, LnCaP, PC-3) or colon cancer cells (HCT116) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: A stock solution of SFN (e.g., 10 mM in DMSO) is prepared and diluted to the desired final concentrations in the culture medium.

-

Treatment: Cells are seeded at a specific density (e.g., 1x10^6 cells per 60mm dish) and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of SFN or vehicle control (DMSO). Treatment duration can range from 6 to 48 hours.

HDAC Activity Assay

A fluorometric assay is a common method to quantify HDAC activity in cell lysates.

-

Nuclear Extraction: Following SFN treatment, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA or Bradford assay.

-

Assay Procedure (using a commercial kit):

-

Add nuclear extract (containing a standardized amount of protein) to a 96-well plate.

-

Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add a developer solution containing a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and release the fluorescent molecule (AMC).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

-

Data Analysis: HDAC activity is calculated based on the fluorescence intensity and normalized to the protein concentration. The percentage of inhibition is determined by comparing the activity in SFN-treated samples to that of vehicle-treated controls.

Western Blotting for Histone Acetylation

Western blotting is used to detect changes in the levels of acetylated histones.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for acetylated histone H3 (e.g., anti-acetyl-Histone H3) and acetylated histone H4 (e.g., anti-acetyl-Histone H4). An antibody against a loading control (e.g., β-actin or total histone H3) is also used.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of acetylated histones are normalized to the loading control.

Conclusion

The evidence strongly supports the role of this compound as a potent inhibitor of HDAC activity. This inhibitory action leads to the hyperacetylation of histones, resulting in the re-expression of tumor suppressor genes and subsequent anti-cancer effects such as cell cycle arrest and apoptosis. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other dietary HDAC inhibitors. Further research is warranted to fully elucidate the specificities of this compound towards different HDAC isoforms and to optimize its clinical application.

References

- 1. Research Portal [rex.libraries.wsu.edu]

- 2. Dietary this compound in Cancer Chemoprevention: The Role of Epigenetic Regulation and HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary this compound, a histone deacetylase inhibitor for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vitro Antioxidant Properties of Sulforaphane: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulforaphane (SFN), an isothiocyanate derived from cruciferous vegetables like broccoli, is a potent modulator of cellular defense mechanisms.[1][2][3][4] While not a direct-acting antioxidant, SFN exerts powerful, indirect antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway upregulates a broad spectrum of cytoprotective genes, including those encoding phase II detoxification and antioxidant enzymes. This technical guide provides an in-depth review of the in vitro antioxidant properties of this compound, focusing on its core mechanism of action, quantitative data from key experimental models, and detailed protocols for relevant assays.

Core Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism by which this compound confers antioxidant protection is through the activation of the Keap1-Nrf2 pathway.

-

Under Basal Conditions: The transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

-

Activation by this compound: this compound is a highly reactive electrophile that readily modifies specific, highly reactive cysteine residues on the Keap1 protein (e.g., Cys151). This modification induces a conformational change in Keap1, disrupting its ability to bind to and mediate the degradation of Nrf2.

-

Nuclear Translocation and Gene Expression: Newly synthesized Nrf2 is no longer targeted for degradation and can translocate into the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound’s Multifaceted Potential: From Neuroprotection to Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Phase 2 Antioxidant Enzymes by Broccoli this compound: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Induction of Phase 2 Antioxidant Enzymes by Broccoli this compound: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E [frontiersin.org]

- 5. This compound and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Effects of Sulforaphane in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of sulforaphane (SFN) as demonstrated in various murine models of inflammation. This compound, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, has garnered significant attention for its potent therapeutic effects, primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] This document consolidates quantitative data from multiple studies, details common experimental protocols, and visualizes the core molecular mechanisms and workflows.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects predominantly through two major signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

1.1. Nrf2 Pathway Activation

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound, an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription. These genes include antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a critical role in mitigating oxidative stress, a key driver of inflammation. The anti-inflammatory effects of SFN are significantly attenuated in Nrf2-deficient (Nrf2-/-) mice, highlighting the centrality of this pathway.

1.2. NF-κB Pathway Inhibition

The NF-κB pathway is a cornerstone of the pro-inflammatory response, responsible for the transcription of cytokines, chemokines, and adhesion molecules. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα). This releases the NF-κB p65 subunit, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes like IL-6, IL-1β, and TNF-α. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm and blocking its transcriptional activity. This leads to a significant reduction in the production of key inflammatory mediators.

Quantitative Data Summary

The efficacy of this compound has been quantified across a range of murine models. The following table summarizes the dosages, administration routes, and key anti-inflammatory outcomes from various studies.

| Murine Model & Inducer | SFN Dosage & Route | Duration | Key Quantitative Findings | Primary Mechanism | Citation |

| Acute Lung Injury | |||||

| BALB/c Mice; LPS | 50 mg/kg; i.p. | 3 days pre-treatment | ↓ Serum IL-6 & TNF-α; ↓ Lung NF-κB, COX-2, MMP-9 expression. | Nrf2/ARE Activation | |

| C57/BL6 Mice; Bleomycin | 0.5 mg/kg; daily | 7 & 28 days | ↓ Lung IL-1β, TNF-α, TGF-β; Attenuated inflammatory cell infiltration. | Nrf2 Activation | |

| Colitis | |||||

| C57BL/6 Mice; DSS | 2.5, 5, 10, 20 mg/kg; daily | 7 days | Dose-dependently ↓ DAI score, colon shortening, & pathological damage. | Nrf2 Activation, Gut Microbiota Modulation | |

| C57BL/6 Mice; DSS | 25, 50 mg/kg; i.g. | 7 days | ↓ Colonic MPO, IL-1β, IL-6, TNF-α; ↓ NLRP3, Caspase-1 expression. | Nrf2/HO-1, NLRP3 Inhibition | |

| Rats; Acetic Acid | 15 mg/kg; oral gavage | 2 weeks | ↓ Gene expression of PCNA. | Antioxidant Activity | |

| Arthritis | |||||

| Mice; CFA | 10 mg/kg; i.p. (twice daily) | 3 days | Reduced joint swelling and damage. | Modulation of cell migration & cytokine production | |

| Mice; CIA | Not specified; i.p. | Not specified | ↓ Arthritis score by ~47% (10.3 to 5.5); Reduced synovial hyperplasia. | Inhibition of B-cell differentiation | |

| Neuroinflammation | |||||

| C57BL/6 Mice; EAE | Not specified | Not specified | ↓ Clinical symptom scores; ↓ Inflammatory infiltration & demyelination. | Antioxidant & Anti-inflammatory | |

| Mice; Scopolamine | Not specified | Not specified | Improved memory impairment; ↓ Neuronal apoptosis. | Nrf2/HO-1 Activation, MAPK/NF-κB Inhibition | |

| Systemic/Vascular | |||||

| C57BL/6 Mice; TNF-α | 300 ppm in diet | 1 week | Abolished TNF-α-induced monocyte adhesion; ↓ Circulating MCP-1, KC, sICAM-1. | NF-κB Inhibition | |

| mdx Mice | 2 mg/kg; gavage | 4 weeks | ↓ Muscle infiltration of immune cells; ↓ CD45, TNF-α, IL-1β, IL-6 expression. | Nrf2-mediated NF-κB Inhibition |

Abbreviations: LPS (Lipopolysaccharide), i.p. (intraperitoneal), IL (Interleukin), TNF-α (Tumor Necrosis Factor-alpha), NF-κB (Nuclear Factor-kappa B), COX-2 (Cyclooxygenase-2), MMP-9 (Matrix Metallopeptidase 9), Nrf2 (Nuclear factor erythroid 2-related factor 2), ARE (Antioxidant Response Element), DSS (Dextran Sulfate Sodium), DAI (Disease Activity Index), i.g. (intragastric), MPO (Myeloperoxidase), NLRP3 (NLR Family Pyrin Domain Containing 3), PCNA (Proliferating Cell Nuclear Antigen), CFA (Complete Freund's Adjuvant), CIA (Collagen-Induced Arthritis), EAE (Experimental Autoimmune Encephalomyelitis), MCP-1 (Monocyte Chemoattractant Protein-1), KC (Keratinocyte-derived chemokine), sICAM-1 (soluble Intercellular Adhesion Molecule 1).

Experimental Protocols & Workflow

Standardized protocols are crucial for the reproducible evaluation of this compound's effects. Below are detailed methodologies synthesized from key studies.

3.1. Animal Models and Inflammation Induction

-

Acute Lung Injury (ALI): Male BALB/c or C57BL/6 mice are commonly used. ALI is induced by a single intraperitoneal (i.p.) or intratracheal administration of lipopolysaccharide (LPS) at a dose of 5 mg/kg. Alternatively, bleomycin (0.5 mg/kg) can be used for fibrosis models.

-

Ulcerative Colitis: Colitis is typically induced in C57BL/6 mice by administering 2% dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days. Disease progression is monitored daily by scoring weight loss, stool consistency, and bleeding (Disease Activity Index - DAI).

-

Arthritis:

-

Mono-arthritis: Induced by a single intra-articular injection of Complete Freund's Adjuvant (CFA; 10 µg) into a knee joint.

-

Collagen-Induced Arthritis (CIA): A systemic model where mice are immunized with type II collagen, leading to autoantibody production and joint inflammation.

-

-

Vascular Inflammation: C57BL/6 mice are administered daily intraperitoneal injections of TNF-α (25 μg/kg) for 7 consecutive days to induce endothelial inflammation and adhesion molecule expression.

3.2. This compound Administration

-

Preparation: D,L-Sulforaphane is often dissolved in a vehicle like corn oil, DMSO diluted in saline, or 2% methylcellulose for administration.

-

Route and Dosage: Doses vary significantly depending on the model, ranging from 0.5 mg/kg to 50 mg/kg. Common administration routes include oral gavage, intraperitoneal (i.p.) injection, or incorporation into the diet (e.g., 300 ppm). Treatment can be prophylactic (administered before the inflammatory insult) or therapeutic (administered after).

3.3. Assessment of Inflammation

-

Histology: Harvested tissues (colon, lung, joints) are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue architecture and inflammatory cell infiltration. Masson's trichrome staining is used to evaluate collagen deposition and fibrosis.

-

Cytokine Quantification (ELISA): Serum or tissue homogenate levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Tissue lysates are used to determine the protein expression levels of key signaling molecules. This includes NF-κB p65, IκBα, Nrf2, HO-1, COX-2, and iNOS to confirm the mechanism of action.

-

Immunofluorescence: Confocal microscopy is used to visualize the nuclear translocation of transcription factors like NF-κB p65. Cells or tissue sections are stained with a primary antibody against p65 followed by a fluorescently labeled secondary antibody.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration into tissues like the colon or lungs, is measured spectrophotometrically from tissue homogenates.

References

- 1. This compound reduces vascular inflammation in mice and prevents TNF-α-induced monocyte adhesion to primary endothelial cells through interfering with the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-inflammatory effects against lipopolysaccharide-induced acute lung injury in mice through the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Sulforaphane's orchestration of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, has garnered significant attention for its potent ability to modulate gene expression, underpinning its widely reported chemopreventive and therapeutic effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound orchestrates genetic and epigenetic regulation. The primary focus is on two well-established pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway and the inhibition of histone deacetylases (HDACs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling cascades.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound exerts its influence on gene expression through a multi-faceted approach, primarily by:

-

Activating the Nrf2-Keap1 Pathway: this compound is a potent inducer of the Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] this compound, a lipophilic and low molecular weight compound, readily enters cells and reacts with specific cysteine residues on Keap1.[1] This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including phase II detoxification enzymes and antioxidant proteins.

-

Inhibiting Histone Deacetylases (HDACs): this compound and its metabolites act as inhibitors of HDAC activity. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of otherwise silenced genes, including tumor suppressor genes like p21 and Bax. This mechanism contributes to this compound's anti-cancer effects by inducing cell cycle arrest and apoptosis.

-

Modulating DNA Methylation and microRNA Expression: Emerging evidence suggests that this compound can also influence gene expression by altering DNA methylation patterns and modulating the expression of non-coding RNAs, such as microRNAs. It has been shown to down-regulate DNA methyltransferases (DNMTs), leading to the de-repression of methylation-silenced genes. Furthermore, this compound can alter the expression of various microRNAs involved in cancer progression.

Signaling Pathways

The Nrf2-Keap1 Signaling Pathway

The activation of the Nrf2 pathway is a primary and rapid response to this compound exposure. This pathway is a central regulator of cellular defense against environmental insults.

Caption: this compound activates the Nrf2-Keap1 pathway.

HDAC Inhibition and Gene Activation

This compound's ability to inhibit HDACs provides a distinct mechanism for upregulating the expression of tumor suppressor genes.

Caption: this compound inhibits HDACs, leading to gene activation.

Quantitative Data on this compound-Mediated Gene Expression

The following tables summarize quantitative data from various studies on the effects of this compound on gene expression and related cellular activities.

Table 1: this compound-Induced Gene Expression Changes

| Gene | Cell Line / Model | SFN Concentration | Treatment Time | Fold Change (mRNA) | Reference |

| NQO1 | BV2 microglia | 5 µM | 6, 9, 24 h | Increased (P<0.0001) | |

| NQO1 | Human airways mucosa | 102 µmol (oral) | - | ~2-fold increase | |

| NQO1 | Retinal Pigment Epithelial (RPE) 19 cells | - | 6 h / 12 h | 2.02 / 4.2 | |

| HMOX1 | BV2 microglia | 5 µM | 3, 6, 9 h | Increased (P<0.0001) | |

| HMOX1 | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | 10 µM | 16 h | ~8 to 27-fold increase | |

| GCLM | BV2 microglia | 5 µM | 3, 6, 9, 24 h | Increased (P<0.0001) | |

| GCLM | Retinal Pigment Epithelial (RPE) 19 cells | - | 6 h / 12 h | 4.94 / 4.86 | |

| HSPA1A | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | 10 µM | 16 h | ~8 to 27-fold increase |

Table 2: Inhibition of HDAC Activity by this compound

| Cell Line / Model | SFN Concentration | Treatment Time | % HDAC Inhibition | Reference |

| Oral squamous cell carcinoma cells (UPCI-SCC-172) | 10, 20, 30 µM | 24 h | 44% (at highest conc.) | |

| Oral squamous cell carcinoma cells (UPCI-SCC-172) | 10, 20, 30 µM | 48 h | 40% (at highest conc.) | |

| Mouse colonic mucosa | 10 µmol (oral) | 6 h | Significant inhibition |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to investigate the effects of this compound on gene expression. For specific parameters, refer to the cited literature.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of cell lines are used, including cancer cell lines (e.g., LNCaP, PC3, HCT116, MCF-7) and normal cell lines (e.g., PrEC, BEAS-2B).

-

Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentration. Control cells are treated with the vehicle (e.g., DMSO) alone.

-

Treatment: Cells are seeded and allowed to adhere before being treated with various concentrations of this compound for specified time periods (e.g., 3, 6, 12, 24, 48 hours).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The relative expression levels of target genes are quantified using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Nrf2, Keap1, acetylated histones, HDACs). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

HDAC Activity Assay

-

Nuclear Extraction: Nuclear extracts are prepared from this compound-treated and control cells.

-

Assay: HDAC activity is measured using a colorimetric or fluorometric assay kit, which typically utilizes a substrate that, upon deacetylation by HDACs, produces a colored or fluorescent product. The signal is measured using a microplate reader.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., Nrf2, acetylated histones). The antibody-protein-DNA complexes are then pulled down using protein A/G-agarose or magnetic beads.

-

DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence (e.g., the ARE promoter region) is quantified by qPCR to determine the extent of protein binding.

Experimental Workflows

Investigating Nrf2 Pathway Activation

Caption: Workflow for studying Nrf2 pathway activation.

Assessing HDAC Inhibition

Caption: Workflow for evaluating HDAC inhibition.

Conclusion

This compound is a potent and well-studied modulator of gene expression with significant implications for disease prevention and therapy. Its ability to activate the Nrf2 antioxidant response pathway and inhibit histone deacetylases provides a powerful dual mechanism for upregulating cytoprotective and tumor-suppressing genes. The data and protocols summarized in this guide offer a comprehensive overview for researchers and drug development professionals seeking to further elucidate and harness the therapeutic potential of this compound. Future research should continue to explore the interplay between these pathways and the broader epigenetic landscape to fully understand the intricate molecular choreography directed by this remarkable phytochemical.

References

The Discovery and Isolation of Sulforaphane from Broccoli Sprouts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulforaphane, an isothiocyanate derived from the glucosinolate glucoraphanin found in cruciferous vegetables, has garnered significant attention for its potent chemopreventive properties. This technical guide provides an in-depth overview of the seminal discovery of this compound, its isolation from broccoli sprouts, and the analytical methods for its quantification. Detailed experimental protocols for extraction, purification, and analysis are presented, alongside a comprehensive summary of its primary signaling pathway, the Nrf2-ARE pathway. Quantitative data on this compound yields and its cytotoxic effects on various cancer cell lines are systematically tabulated for comparative analysis. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Background

The groundbreaking discovery of this compound as a potent inducer of phase II detoxification enzymes was made in 1992 by Dr. Paul Talalay and his colleagues at Johns Hopkins University School of Medicine.[1][2][3] Their research identified this compound in broccoli as a significant agent in mobilizing the body's natural cancer-fighting resources.[4] A pivotal subsequent finding was that 3-day-old broccoli sprouts contain 20 to 50 times the concentration of chemoprotective compounds found in mature broccoli heads, making them a rich source of this compound's precursor, glucoraphanin.[4]

It is crucial to note that this compound is not directly present in intact broccoli sprouts. Instead, the precursor glucoraphanin is sequestered separately from the enzyme myrosinase. When the plant tissue is damaged, for instance, through cutting or chewing, myrosinase comes into contact with glucoraphanin, hydrolyzing it to form this compound.

Experimental Protocols

Glucoraphanin to this compound Conversion and Extraction

This protocol outlines a common method for the enzymatic conversion of glucoraphanin to this compound and its subsequent extraction from broccoli sprouts.

Materials:

-

Fresh 3- to 5-day-old broccoli sprouts

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ascorbic acid (optional, as a co-factor for myrosinase)

-

Homogenizer/blender

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Harvest fresh broccoli sprouts and freeze-dry them to preserve their biochemical integrity. The lyophilized sprouts can then be ground into a fine powder.

-

Enzymatic Hydrolysis:

-

Weigh a known amount of broccoli sprout powder (e.g., 0.50 g).

-

Homogenize the powder with a phosphate buffer (pH 7.0) at a solid-to-liquid ratio of 1:20 (g/mL). For instance, use 10.0 mL of buffer for 0.50 g of powder.

-

Incubate the mixture at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 1.5 to 2 hours) with shaking to facilitate the enzymatic conversion of glucoraphanin to this compound. The addition of ascorbic acid (e.g., 3.95 mg/g of dry weight) can enhance myrosinase activity.

-

-

Solvent Extraction:

-

Following hydrolysis, add a water-immiscible organic solvent such as dichloromethane or ethyl acetate to the homogenate. A common ratio is 3 volumes of solvent to the initial buffer volume (e.g., 30 mL of ethyl acetate for a 10 mL homogenate).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to partition the this compound into the organic layer.

-

Centrifuge the mixture (e.g., at 6,000 x g for 10 minutes) to separate the organic and aqueous phases.

-

Carefully collect the supernatant (the organic layer).

-

Repeat the extraction process with the remaining aqueous phase two more times to maximize the yield.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried extract to an oily residue using a rotary evaporator at a low temperature (e.g., 30-35°C) under reduced pressure.

-

-

Reconstitution: Dissolve the final residue in a known volume of a suitable solvent, such as acetonitrile or methanol, for subsequent purification and analysis.

Caption: Workflow for this compound Extraction.

Purification by Solid-Phase Extraction (SPE)

For cleaner samples required for sensitive analytical techniques, solid-phase extraction is a commonly employed purification step.

Materials:

-

This compound extract (reconstituted in a minimal amount of loading solvent)

-

Silica SPE cartridge

-

Ethyl acetate (washing solvent)

-

Dichloromethane (eluting solvent)

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition a silica SPE cartridge by passing a small volume of the eluting solvent (dichloromethane) followed by the washing solvent (ethyl acetate).

-

Sample Loading: Load the reconstituted this compound extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with ethyl acetate to remove interfering compounds. The volume of the washing solvent should be sufficient to elute non-target compounds without eluting the this compound.

-

Elution: Elute the purified this compound from the cartridge using dichloromethane. Collect the eluate.

-

Concentration: Evaporate the solvent from the eluate to obtain the purified this compound residue.

-

Reconstitution: Reconstitute the purified residue in a precise volume of the mobile phase to be used for HPLC analysis.

Caption: Solid-Phase Extraction (SPE) Workflow.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is a 30:70 (v/v) mixture of acetonitrile:water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 36°C.

-

Detection Wavelength: 202 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Sample Analysis: Inject the purified and reconstituted sample extract into the HPLC system under the same conditions as the standards.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway: The Nrf2-ARE Pathway

This compound's primary mechanism of action as a chemopreventive agent is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. This compound, being an electrophile, reacts with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation.

As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The transcription of these genes is then upregulated, leading to the increased synthesis of phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs)), antioxidant proteins (e.g., heme oxygenase-1 (HO-1)), and other protective proteins.

Caption: this compound Activation of the Nrf2-ARE Pathway.

Quantitative Data

This compound Yield from Broccoli Sprouts

The yield of this compound can vary significantly based on the broccoli sprout cultivar, growing conditions, and the extraction and hydrolysis methods employed.

| Parameter | Condition | This compound Yield | Reference |

| Extraction Solvent | Ethanol | 184 µg/g DW | |

| Hexane | 101 µg/g DW | ||

| Dichloromethane | ~4.8 mg/g (from seeds) | ||

| Enzymolysis Optimization | Solid-liquid ratio 1:30, 1.5h hydrolysis, 3.95 mg/g DW ascorbic acid, 65°C | 246.95 µg/g DW | |

| Blanching Treatment | 61°C for 4.8 minutes | 54.3 ± 0.20 µmol/g DW | |

| PEF-Assisted Extraction | 10 kV/cm for 150 s | 127.0 ± 7.1 μg/g DW |

DW = Dry Weight

In Vitro Cytotoxicity of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | 24 h | 12.5 - 54 | |

| 48 h | 7.5 - 27.9 | |||

| MDA-MB-231 | Breast Cancer (Triple Negative) | 24 h | 19.35 - 115.7 | |

| 48 h | ~20 | |||

| KPL-1 | Breast Cancer | 48 h | 19.1 | |

| 72 h | 17.8 | |||

| SKM-1 | Acute Myeloid Leukemia | Not Specified | 7.0 - 8.0 | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Specified | 1 - 7 | |

| RPMI | T-cell Acute Lymphoblastic Leukemia | Not Specified | 1 - 7 |

Conclusion

The discovery of this compound from broccoli sprouts represents a significant milestone in the field of chemoprevention. Its potent ability to induce cytoprotective genes via the Nrf2-ARE pathway underscores its potential as a therapeutic and preventive agent. This technical guide provides a comprehensive resource for the scientific community, detailing the methodologies for its isolation and analysis, and presenting key quantitative data to facilitate further research and development in this promising area. The continued exploration of this compound's biological activities and the optimization of its extraction and delivery are crucial for translating its benefits into clinical applications.

References

Molecular Targets of Sulforaphane in Neurodegenerative Diseases: A Technical Guide

Executive Summary: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss and share common pathological hallmarks including oxidative stress, chronic neuroinflammation, and the accumulation of misfolded proteins. Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, has emerged as a potent neuroprotective agent due to its ability to cross the blood-brain barrier and modulate multiple cellular pathways.[1] This technical guide provides an in-depth analysis of the primary and secondary molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to support researchers and drug development professionals in the field. The core mechanism of SFN action involves the activation of the transcription factor Nrf2, a master regulator of the cellular antioxidant and anti-inflammatory response.[2][3] Additionally, SFN influences other critical pathways, including histone deacetylase (HDAC) inhibition, autophagy, and mitochondrial protection, making it a multifaceted agent for combating neurodegeneration.[1][4]

The Primary Molecular Target: The Keap1-Nrf2-ARE Pathway

The most well-validated molecular target of this compound is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.

Under basal conditions, the inhibitor protein Keap1 binds to Nrf2 in the cytoplasm, facilitating its continuous ubiquitination and subsequent degradation by the proteasome. This compound, being a potent electrophile, reacts with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This transcriptional activation leads to a robust upregulation of Phase II detoxification enzymes and antioxidant proteins.

Caption: this compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation.

Data Presentation: Nrf2-ARE Target Gene Upregulation

The activation of Nrf2 by this compound leads to significant changes in the expression of key antioxidant and detoxification enzymes.

| Target Gene | Protein Product | Effect of this compound Treatment | Disease Context / Model | Reference |

| HMOX1 | Heme Oxygenase-1 (HO-1) | Significant upregulation | LPS-activated microglia; Vascular cognitive impairment models | |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Increased gene and protein expression | Central Nervous System (CNS) tissues; Astrocyte cultures | |

| GCLC, GCLM | Glutamate-Cysteine Ligase | Upregulation, leading to increased Glutathione (GSH) synthesis | Hippocampal neurons; HepG2-C8 cells (2.2-fold increase in GSH) | |

| GSTs | Glutathione S-Transferases | Induction of expression | General cellular response to SFN |

Modulation of Neuroinflammation

Chronic neuroinflammation, primarily mediated by microglia and astrocytes, is a critical component of neurodegenerative disease progression. This compound exerts potent anti-inflammatory effects through several mechanisms, largely intertwined with Nrf2 activation.

-

Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. SFN treatment leads to decreased nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory mediators. This effect is partly due to the Nrf2-induced protein HO-1, which has direct anti-inflammatory properties.

-

Modulation of Microglial Activation: SFN can shift activated, pro-inflammatory microglia towards a more protective, anti-inflammatory phenotype. It attenuates the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from microglia stimulated with lipopolysaccharide (LPS).

-

Inhibition of Pro-inflammatory Kinases: SFN has been shown to reduce the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is often activated during inflammatory responses.

Caption: this compound inhibits pro-inflammatory (JNK, NF-κB) and activates anti-inflammatory (Nrf2) pathways.

Data Presentation: Attenuation of Inflammatory Markers

| Inflammatory Marker | Effect of this compound Treatment | Cell/Animal Model | Reference |

| TNF-α, IL-1β, IL-6 | Decreased expression and secretion | LPS-activated murine microglial cells (N9 and BV2) | |

| iNOS, COX-2 | Decreased expression | LPS-activated murine microglial cells | |

| NF-κB | Decreased nuclear translocation | Neuronal cells | |

| IL-10, IL-4 | Increased production | LPS-activated microglial cells |

Secondary and Complementary Mechanisms of Action

Beyond its primary effects on the Nrf2 and NF-κB pathways, SFN engages other molecular targets that contribute to its neuroprotective profile.

-

HDAC Inhibition: this compound can act as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, SFN can alter chromatin structure and increase the transcription of certain genes, including neuroprotective factors, which may contribute to its observed benefits in Alzheimer's disease models, such as the reduction of HDAC1 and HDAC3 levels.

-

Mitochondrial Protection: The brain's high energy demand makes it vulnerable to mitochondrial dysfunction, a hallmark of neurodegeneration. SFN actively protects mitochondria by preventing the opening of the mitochondrial permeability transition pore, preserving mitochondrial membrane potential, and maintaining ATP production, partly through Nrf2-dependent mechanisms.

-

Upregulation of Autophagy: Neurodegenerative diseases are often characterized by the accumulation of misfolded or aggregated proteins (e.g., Aβ, tau, α-synuclein). SFN upregulates autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates, thereby aiding in their clearance.

Appendix: Detailed Experimental Protocols

Protocol 1: Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and semi-quantify specific proteins in a sample. It involves separating proteins by size, transferring them to a solid support, and marking a target protein using specific antibodies.

Methodology:

-

Sample Preparation (Lysis):

-

Harvest cells or tissue and wash with ice-cold 1x Phosphate-Buffered Saline (PBS).

-

Lyse the material in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay. This ensures equal loading of protein for each sample.

-

-

SDS-PAGE (Polyacrylamide Gel Electrophoresis):

-

Denature 20-40 µg of protein per sample by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load samples into the wells of a polyacrylamide gel. Include a molecular weight marker.

-

Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

-

Membrane Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film. The intensity of the band corresponds to the level of protein expression.

-

Caption: Standard workflow for Western Blot analysis of protein expression.

Protocol 2: RT-qPCR for Gene Expression Analysis

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify messenger RNA (mRNA) levels for specific genes. It is a highly sensitive method for analyzing changes in gene expression.

Methodology:

-

Total RNA Isolation:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial column-based kit.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and integrity via gel electrophoresis.

-

-

Reverse Transcription (cDNA Synthesis):

-

Perform a two-step RT-qPCR. First, synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.

-

Use a mix of oligo(dT) and random primers to ensure comprehensive reverse transcription of all mRNA species.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a 96-well plate. Each reaction should include:

-

cDNA template

-

Forward and reverse primers for the gene of interest

-

SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye)

-

Nuclease-free water

-

-

Include no-template controls (NTC) to check for contamination and a panel of housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Run the plate in a real-time PCR thermal cycler. The typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The instrument measures fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is the quantification cycle (Ct).

-

Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression between treated and control samples using the 2-ΔΔCt method.

-

Caption: The two-step RT-qPCR workflow for analyzing gene expression.

References

The Pharmacokinetics of Sulforaphane in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of sulforaphane in human subjects. This compound, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, has garnered significant interest for its potential health benefits. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for the development of this compound-based therapeutics and dietary interventions. This document summarizes key quantitative data from human clinical trials, details common experimental protocols, and visualizes important pathways and workflows.

Quantitative Pharmacokinetic Data

The bioavailability and pharmacokinetic profile of this compound are highly dependent on its source and the presence of the enzyme myrosinase, which is necessary to convert glucoraphanin to this compound. The following tables summarize key pharmacokinetic parameters from human studies involving different sources of this compound.

Table 1: Pharmacokinetic Parameters of this compound from Broccoli

| This compound Source | Dose | Subjects (n) | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Bioavailability (%) | Half-life (t½) (h) | Reference |

| Raw Broccoli | 200 g | 8 (males) | - | 1.6 | - | 37 | 2.4 | [1] |

| Cooked Broccoli | 200 g | 8 (males) | - | 6 | - | 3.4 | 2.6 | [1] |

Table 2: Pharmacokinetic Parameters of this compound from Broccoli Sprouts and Supplements

| This compound Source | Dose | Subjects (n) | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Bioavailability (%) | Half-life (t½) (h) | Reference |

| Broccoli Sprouts | 200 µmol | 20 | ~3-5 times higher than BSE | 3-6 | - | ~74 (urinary excretion) | - | [2][3] |

| Myrosinase-treated Broccoli Sprout Extract (BSE) | 200 µmol | 20 | 0.7 ± 0.2 | 3 | - | - | 1.9 ± 0.4 | [4] |

| Enteric-Coated Stabilized this compound (SFX-01) | 46.2 mg SFN | Healthy Males | 0.43 - 2.12 (total thiol) | 3-6 | - | - | - | |

| Glucoraphanin-rich beverage (GRR) | 400 µmol glucoraphanin | - | - | - | - | ~5 (urinary excretion) | - | |

| This compound-rich beverage (SFR) | - | - | - | - | - | ~70 (urinary excretion) | - |

Experimental Protocols

The quantification of this compound and its metabolites in human biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Study Design and Sample Collection

A typical human pharmacokinetic study for this compound involves a crossover design where subjects consume a specific source of this compound (e.g., fresh broccoli sprouts, a supplement) followed by a washout period before consuming another formulation.

-

Subjects: Healthy human volunteers are recruited. Exclusion criteria often include the use of other supplements, specific medical conditions, smoking, and certain medications.

-

Blood Collection: Blood samples are typically collected at baseline (pre-dose) and at various time points post-ingestion (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: Urine samples are often collected over a 24 or 48-hour period post-dose to determine the total excretion of this compound and its metabolites.

Sample Preparation for LC-MS/MS Analysis

The accurate quantification of this compound is challenging due to its reactivity with thiols.

-

Protein Precipitation: Plasma samples are treated with a cold organic solvent, such as acetonitrile or methanol containing 0.1% formic acid, to precipitate proteins. An internal standard, such as deuterated this compound (SFN-d8), is often added during this step.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing this compound and its metabolites is transferred to a new tube for analysis.

-

Thiol-blocking (Optional but Recommended): To improve recovery and prevent the degradation of this compound, a thiol-blocking agent like iodoacetamide (IAA) can be added to the samples.

LC-MS/MS Analysis

-

Chromatography: Separation of this compound and its metabolites is achieved using reverse-phase liquid chromatography, typically with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is primarily metabolized through the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic cleavage to form cysteine and N-acetylcysteine conjugates, which are then excreted in the urine.

Caption: The Mercapturic Acid Pathway of this compound Metabolism.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a human pharmacokinetic study of this compound.

Caption: A Typical Experimental Workflow for this compound Pharmacokinetic Studies.

References

- 1. Bioavailability of this compound from two broccoli sprout beverages: Results of a short term, cross-over clinical trial in Qidong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absorption and chemopreventive targets of this compound in humans following consumption of broccoli sprouts or a myrosinase-treated broccoli sprout extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Bidirectional Interplay of Sulforaphane and the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulforaphane (SFN), an isothiocyanate derived from cruciferous vegetables, has garnered significant attention for its pleiotropic health benefits, including antioxidant, anti-inflammatory, and chemopreventive properties. The bioavailability and bioactivity of this compound are intricately linked to the metabolic activities of the gut microbiota. This technical guide provides an in-depth exploration of the complex, bidirectional relationship between this compound and the gut microbiome. It details the microbial conversion of the precursor glucoraphanin to this compound, the impact of this compound on the composition and function of the gut microbiota, and the downstream effects on host health. This guide summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes critical signaling pathways and experimental workflows.

Introduction

Cruciferous vegetables, such as broccoli, are rich in glucosinolates, with glucoraphanin being a prominent example. Glucoraphanin itself is biologically inert and requires conversion to the active compound this compound. This biotransformation is primarily mediated by the enzyme myrosinase, which is present in the plant but is often inactivated by cooking. In the absence of plant-derived myrosinase, the gut microbiota plays a crucial role in hydrolyzing glucoraphanin to this compound, thereby influencing its systemic availability and efficacy.[1][2] Emerging evidence highlights a reciprocal relationship where this compound, in turn, modulates the gut microbial ecosystem, impacting gut homeostasis and influencing various physiological processes.[3] This guide delves into the core mechanisms of this interaction, providing a technical resource for researchers in nutrition, microbiology, and pharmacology.

Metabolism of Glucoraphanin to this compound by Gut Microbiota

The conversion of glucoraphanin to this compound by the gut microbiota is a critical step for its bioactivity, especially when consuming cooked cruciferous vegetables.[2] This process is dependent on the myrosinase-like activity of various gut bacterial species.

Microbial Myrosinase-Like Activity

Several bacterial species residing in the human gut have been identified to possess myrosinase-like activity, enabling the hydrolysis of glucoraphanin. Notably, species from the genera Bacteroides, Bifidobacterium, Lactobacillus, and Enterococcus have been implicated in this conversion.[3] For instance, Bacteroides thetaiotaomicron has been shown to efficiently convert glucoraphanin to this compound. The efficiency of this conversion can vary significantly among individuals, largely due to inter-individual differences in gut microbiota composition. This variability leads to classifications of individuals as "high converters" or "low converters" of glucoraphanin to this compound.

Alternative Metabolic Fates of Glucoraphanin

Besides this compound, the gut microbiota can metabolize glucoraphanin into other compounds, such as this compound nitrile and erucin. The formation of this compound nitrile is considered a competing pathway that reduces the bioavailability of the bioactive this compound. The composition of the gut microbiota can influence the ratio of this compound to this compound nitrile produced. For example, a higher abundance of the family Clostridiaceae has been associated with increased production of sulforane-nitrile, while a greater presence of Enterobacteriaceae is linked to lower nitrile levels.

This compound's Impact on Gut Microbiota Composition and Function

This compound exerts a significant influence on the gut microbial community, contributing to the maintenance of a healthy gut environment.

Modulation of Microbial Populations

Studies in animal models have demonstrated that this compound can reverse gut dysbiosis induced by various insults. For instance, in a mouse model of dextran sulfate sodium (DSS)-induced colitis, this compound treatment for 14 days significantly increased the abundance of Bacteroidetes and decreased the levels of Firmicutes. In high-fat diet-fed mice, this compound supplementation has been shown to enrich for beneficial bacteria such as Lachnospiraceae, Lactobacillus, Alistipes, and Akkermansia. Furthermore, in a model of bladder cancer, this compound normalized gut microbiota dysbiosis with a notable increase in Bacteroides fragilis and Clostridium cluster I.

Enhancement of Short-Chain Fatty Acid (SCFA) Production

This compound has been shown to promote the production of short-chain fatty acids (SCFAs) by the gut microbiota. SCFAs, such as butyrate, propionate, and acetate, are crucial for maintaining gut barrier integrity, regulating immune function, and influencing host metabolism. In an in vitro fermentation model using gut microbiota from obese individuals, this compound supplementation led to a 1.21-fold increase in butyric acid and a 1.46-fold increase in valeric acid.

Data Presentation

The following tables summarize the quantitative data on the interaction between this compound and the gut microbiota.

Table 1: Effect of this compound on Gut Microbiota Composition in Animal Models

| Animal Model | This compound Dosage | Duration | Key Changes in Microbial Abundance | Reference |

| DSS-induced colitis mice | 20 mg/kg/day (intragastric) | 14 days | ↑ Bacteroidetes, ↓ Firmicutes | |